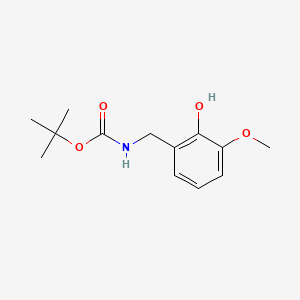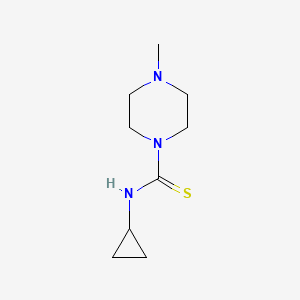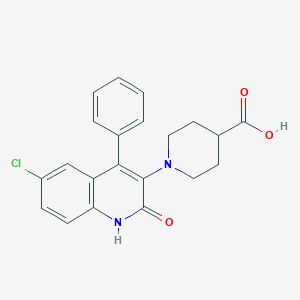
2-Methyl-2-propanyl (2-hydroxy-3-methoxybenzyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-propanyl (2-hydroxy-3-methoxybenzyl)carbamate, with the chemical formula C40H54N2O8, is a complex compound. It features a carbamate functional group and a phenyl ring. The compound’s systematic name is quite lengthy, but it can be simplified as follows:
Chemical Reactions Analysis
2-Methyl-2-propanyl (2-hydroxy-3-methoxybenzyl)carbamate can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of different oxidation states.
Reduction: Reduction reactions could modify functional groups or reduce carbonyl moieties.
Substitution: Substitution reactions may occur at various positions on the phenyl ring. Common reagents and conditions depend on the specific reaction type and desired outcome.
Scientific Research Applications
This compound finds applications across scientific domains:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: Researchers explore its interactions with biological systems, including enzymes and receptors.
Medicine: Investigations focus on potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Its unique structure may have applications in materials science or drug development.
Mechanism of Action
The precise mechanism by which 2-Methyl-2-propanyl (2-hydroxy-3-methoxybenzyl)carbamate exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.
Properties
Molecular Formula |
C13H19NO4 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
tert-butyl N-[(2-hydroxy-3-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-8-9-6-5-7-10(17-4)11(9)15/h5-7,15H,8H2,1-4H3,(H,14,16) |
InChI Key |
WTEOPVVBKDVBSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-chloro-3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B10872369.png)


![10-[(4-chlorophenyl)acetyl]-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10872381.png)
![3-[2-(5-Pyridin-3-yl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetylamino]-benzoic acid](/img/structure/B10872384.png)
![N-[4-({[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B10872392.png)
![2-(3-benzyl-4-imino-5,6-dimethyl-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B10872399.png)
![12-(2-Furyl)-2-[(4-methylphenoxy)methyl]-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10872407.png)
![2-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-6-methylpyrimidin-4(3H)-one](/img/structure/B10872418.png)
![7-benzyl-8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10872429.png)
![N-[3-cyano-4,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B10872430.png)
![3-(2-chlorophenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one](/img/structure/B10872432.png)
![N-[4-(propan-2-yl)phenyl]-4-(pyrimidin-2-yl)piperazine-1-carbothioamide](/img/structure/B10872442.png)
![2-(3-Bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-OL](/img/structure/B10872443.png)
